5,6-Dihydroxyindoline-2-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydroxyindoline-2-carboxylic acid hydrochloride is a chemical compound that serves as a significant building block in the synthesis of eumelanin, the most common form of melanin.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxyindoline-2-carboxylic acid hydrochloride typically involves the hydroxylation of indoline-2-carboxylic acid. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or potassium permanganate in an acidic medium . The process requires careful control of temperature and pH to ensure the selective hydroxylation at the 5 and 6 positions of the indoline ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dihydroxyindoline-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of indolequinones.
Reduction: Formation of indoline-2-carbinol.
Substitution: Formation of substituted indoline derivatives.
Wissenschaftliche Forschungsanwendungen
5,6-Dihydroxyindoline-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in the biosynthesis of melanin and its potential antioxidant properties.
Medicine: Investigated for its potential use in photoprotection and as a therapeutic agent against oxidative stress.
Industry: Utilized in the development of organic electronic materials and bioelectronic devices
Wirkmechanismus
The compound exerts its effects primarily through its ability to undergo redox reactions. The hydroxyl groups can be oxidized to form quinones, which can then participate in further chemical reactions. This redox activity is crucial for its role in the biosynthesis of melanin, where it acts as an intermediate in the polymerization process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dihydroxyindole-2-carboxylic acid: A closely related compound that also serves as a precursor in melanin synthesis.
Indoline-2-carboxylic acid: Lacks the hydroxyl groups, making it less reactive in redox processes.
5-Hydroxyindole-2-carboxylic acid: Contains only one hydroxyl group, resulting in different reactivity and applications.
Uniqueness
5,6-Dihydroxyindoline-2-carboxylic acid hydrochloride is unique due to the presence of two hydroxyl groups at the 5 and 6 positions, which significantly enhance its redox activity and make it a valuable intermediate in various chemical and biological processes .
Eigenschaften
Molekularformel |
C9H10ClNO4 |
---|---|
Molekulargewicht |
231.63 g/mol |
IUPAC-Name |
5,6-dihydroxy-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H9NO4.ClH/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12;/h2-3,6,10-12H,1H2,(H,13,14);1H |
InChI-Schlüssel |
KVIKBBNWQWDBEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC2=CC(=C(C=C21)O)O)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.